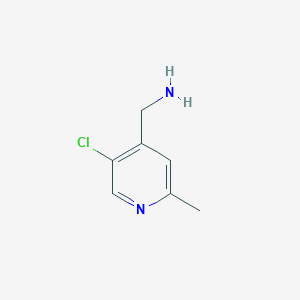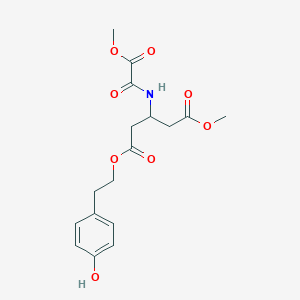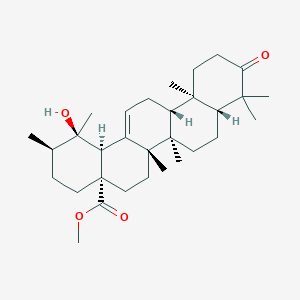![molecular formula C15H24O4 B12433051 (3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one; (-)-Arteannuin M](/img/structure/B12433051.png)
(3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one; (-)-Arteannuin M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one, also known as (-)-Arteannuin M, is a complex organic compound. It is a derivative of artemisinin, a well-known antimalarial drug. This compound is characterized by its unique structure, which includes multiple chiral centers and a fused ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Arteannuin M involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of diastereomerically pure intermediates. The process typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. For example, the preparation of diastereomerically pure hexahydro-furo[2,3-b]furan-3-ol is a crucial step in the synthesis .
Industrial Production Methods
Industrial production of (-)-Arteannuin M is often based on the large-scale synthesis of its precursors, followed by a series of chemical reactions to achieve the final product. The process may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The stereoselective synthesis methods are scaled up to industrial levels to meet the demand for this compound in pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
(-)-Arteannuin M undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of (-)-Arteannuin M include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Aplicaciones Científicas De Investigación
(-)-Arteannuin M has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimalarial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (-)-Arteannuin M involves its interaction with molecular targets in the body. It is believed to exert its effects by generating reactive oxygen species (ROS) that damage cellular components. This mechanism is similar to that of artemisinin, which targets the malaria parasite by producing ROS that disrupt its cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- (3R,3aS,6R,6aS,9S,10aS,10bR)-Octahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-2(3H)-one
- (3R,3aS,6R,6aS)-2,5-Dioxohexahydrofuro[3,2-b]furan-3,6-diyl diacetate
Uniqueness
(-)-Arteannuin M is unique due to its specific stereochemistry and the presence of multiple chiral centers. This complexity makes it a valuable compound for studying stereoselective reactions and for developing new pharmaceuticals with specific biological activities.
Propiedades
Fórmula molecular |
C15H24O4 |
|---|---|
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
(9R,10aS)-9,10-dihydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one |
InChI |
InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)19-15(11)10(8)6-7-14(3,18)13(15)17/h8-11,13,17-18H,4-7H2,1-3H3/t8?,9?,10?,11?,13?,14-,15+/m1/s1 |
Clave InChI |
FONFQQKKCDVNRC-LAYJPOKLSA-N |
SMILES isomérico |
CC1CCC2C(C(=O)O[C@@]23C1CC[C@@](C3O)(C)O)C |
SMILES canónico |
CC1CCC2C(C(=O)OC23C1CCC(C3O)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[pTyr5] EGFR (988-993)](/img/structure/B12432972.png)
![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile](/img/structure/B12432982.png)
![(1S,2S,4S,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B12432988.png)


![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B12433027.png)
![rac-(1R,5S)-3-azabicyclo[3.2.1]octane](/img/structure/B12433030.png)




![1H-Indene-4,7-diol, octahydro-3a,7-dimethyl-1-(2-methyl-1-propenyl)-, [1R-(1alpha,3abeta,4beta,7beta,7aalpha)]-; (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol](/img/structure/B12433056.png)
![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12433060.png)

